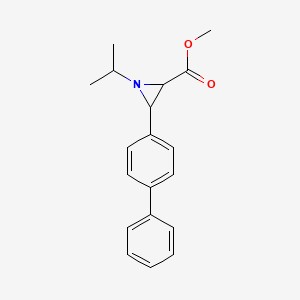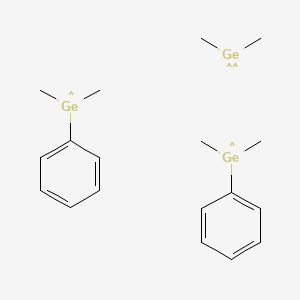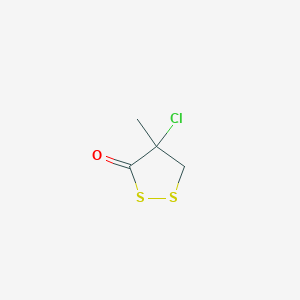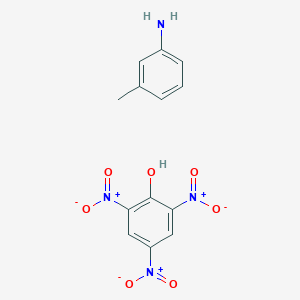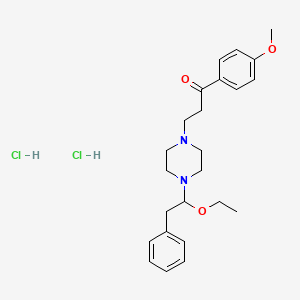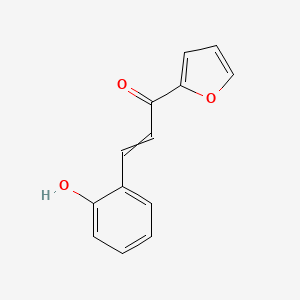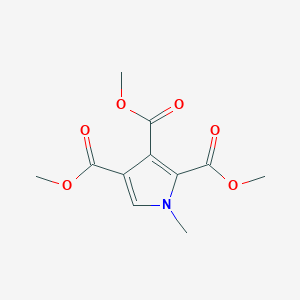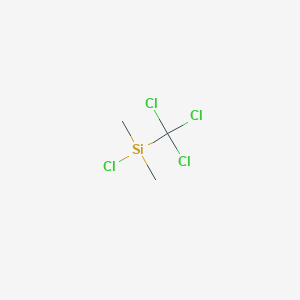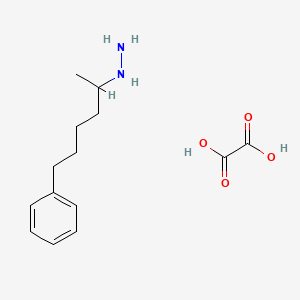
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester is a chemical compound with the molecular formula C13H16N2O5. This compound is known for its unique structure, which includes a carbamoyl group, a hydroxy group, and a phenyl group attached to a glutaramic acid backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester typically involves the esterification of glutaramic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or sulfonyl derivatives.
Applications De Recherche Scientifique
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid: Lacks the methyl ester group.
4-Hydroxy-4-phenylglutaramic acid methyl ester: Lacks the carbamoyl group.
N-Carbamoylglutaramic acid methyl ester: Lacks the hydroxy and phenyl groups.
Uniqueness
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester is unique due to the presence of all three functional groups (carbamoyl, hydroxy, and phenyl) on the glutaramic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
22742-74-1 |
|---|---|
Formule moléculaire |
C13H16N2O5 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
methyl 5-(carbamoylamino)-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C13H16N2O5/c1-20-10(16)7-8-13(19,11(17)15-12(14)18)9-5-3-2-4-6-9/h2-6,19H,7-8H2,1H3,(H3,14,15,17,18) |
Clé InChI |
OXULWEXIXTWLSW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C1=CC=CC=C1)(C(=O)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


